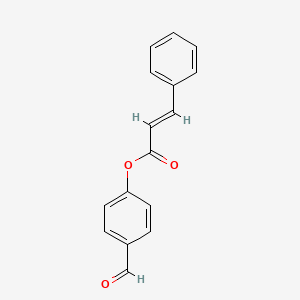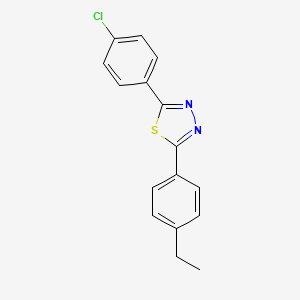![molecular formula C4H7N3O2 B11709599 [3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B11709599.png)
[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(hidroximetil)-1H-1,2,4-triazol-5-il]metanol es un compuesto perteneciente a la clase de triazoles, que son compuestos heterocíclicos que contienen un anillo de cinco miembros con tres átomos de nitrógeno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [3-(hidroximetil)-1H-1,2,4-triazol-5-il]metanol típicamente implica la ciclación de precursores apropiados bajo condiciones controladas.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar procesos de flujo continuo para asegurar un alto rendimiento y pureza. Estos métodos a menudo utilizan catalizadores libres de metales y solventes ambientalmente benignos para minimizar los residuos y reducir el impacto ambiental .
Análisis De Reacciones Químicas
Tipos de reacciones
[3-(hidroximetil)-1H-1,2,4-triazol-5-il]metanol puede experimentar varias reacciones químicas, incluyendo:
Oxidación: Conversión de grupos hidroximetilo a ácidos carboxílicos.
Reducción: Reducción del anillo de triazol para formar dihidrotriazoles.
Sustitución: Introducción de varios sustituyentes en los átomos de nitrógeno del anillo de triazol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Los agentes halogenantes y los nucleófilos se emplean comúnmente en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen ácidos carboxílicos, dihidrotriazoles y varios triazoles sustituidos, dependiendo de los reactivos y las condiciones específicas utilizadas .
Aplicaciones Científicas De Investigación
[3-(hidroximetil)-1H-1,2,4-triazol-5-il]metanol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente por su capacidad para interactuar con receptores biológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como inhibidores de la corrosión y fotoestabilizadores
Mecanismo De Acción
El mecanismo de acción de [3-(hidroximetil)-1H-1,2,4-triazol-5-il]metanol implica su interacción con dianas moleculares específicas, como enzimas y receptores. El compuesto puede formar enlaces de hidrógeno e interacciones dipolares con estas dianas, lo que lleva a varios efectos biológicos. Las vías y dianas moleculares exactas involucradas dependen de la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
1,2,3-Triazol: Otro compuesto de triazol con características estructurales similares pero diferente reactividad y aplicaciones.
1,2,4-Triazol: Comparte el anillo de triazol pero difiere en la posición de los átomos de nitrógeno, lo que lleva a propiedades químicas y usos distintos
Singularidad
[3-(hidroximetil)-1H-1,2,4-triazol-5-il]metanol es único debido a su patrón de sustitución específico, que confiere reactividad química y actividad biológica distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C4H7N3O2 |
|---|---|
Peso molecular |
129.12 g/mol |
Nombre IUPAC |
[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C4H7N3O2/c8-1-3-5-4(2-9)7-6-3/h8-9H,1-2H2,(H,5,6,7) |
Clave InChI |
IJAWKJPOFXUWBR-UHFFFAOYSA-N |
SMILES canónico |
C(C1=NC(=NN1)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B11709523.png)

![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11709533.png)

![3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11709556.png)
![2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11709562.png)
![2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone](/img/structure/B11709566.png)
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide](/img/structure/B11709572.png)

![2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11709584.png)



![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11709605.png)
